

# molecular weight of 5'-O-DMT-N4-Ac-2'-F-dC

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Compound of Interest

Compound Name: 5'-O-DMT-N4-Ac-2'-F-dC

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An In-depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC

This document provides a detailed overview of the physicochemical properties of **5'-O-DMT-N4-Ac-2'-F-dC**, a modified nucleoside crucial for the synthesis of DNA and RNA. This guide is intended for researchers, scientists, and professionals engaged in drug development and nucleic acid chemistry.

### **Core Physicochemical Data**

The fundamental quantitative data for **5'-O-DMT-N4-Ac-2'-F-dC** is summarized in the table below. This information is essential for experimental design, stoichiometric calculations, and analytical characterization.

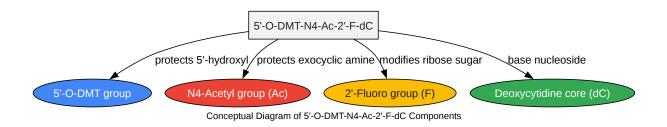
Property	Value
Molecular Weight	589.61 g/mol
Molecular Formula	C32H32FN3O7
CAS Number	159414-98-9
Appearance	White to off-white solid

### **Molecular Structure and Components**

The structure of **5'-O-DMT-N4-Ac-2'-F-dC** is composed of several key functional groups that enable its use in oligonucleotide synthesis. The logical relationship between these components



is illustrated in the diagram below.



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Caption: Key functional groups of the modified nucleoside.

## **Experimental Protocols**

While specific experimental protocols can vary based on the application, the use of **5'-O-DMT-N4-Ac-2'-F-dC** in solid-phase oligonucleotide synthesis generally follows a standard phosphoramidite chemistry workflow. A generalized protocol is outlined below.

General Protocol for Incorporation of 5'-O-DMT-N4-Ac-2'-F-dC into an Oligonucleotide:

- Deprotection (Detritylation): The 5'-O-DMT group of the solid-support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
- Coupling: The 5'-O-DMT-N4-Ac-2'-F-dC phosphoramidite is activated (e.g., with tetrazole)
  and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
  phosphate triester linkage using an oxidizing agent (e.g., iodine in the presence of water and
  pyridine).



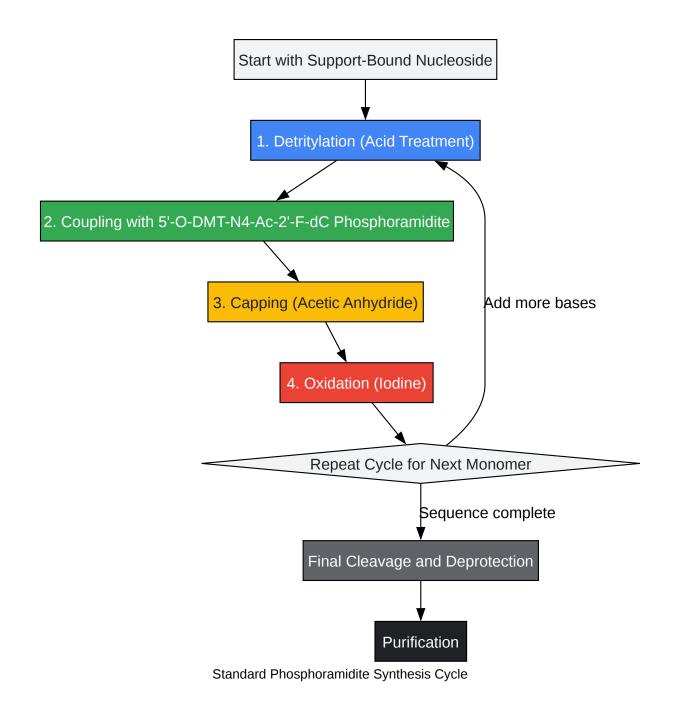




- Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
- Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N4-acetyl group on the cytidine base) are removed using a strong base (e.g., ammonium hydroxide).
- Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).

The logical flow of this synthetic process is depicted in the following workflow diagram.





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Caption: Workflow for oligonucleotide synthesis.



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